![molecular formula C19H22ClN3 B2465023 4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride CAS No. 1215701-85-1](/img/structure/B2465023.png)
4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride
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Overview
Description
This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It’s a structural analog of tryptophan with a benzimidamide group . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized by reacting the appropriate indole with other reagents . The exact process would depend on the specific reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have a melting point of 211–213°C .Scientific Research Applications
- Application : Researchers have explored the antiproliferative effects of this compound against cancer cells. Mechanistic studies have revealed its ability to induce cell apoptosis, arrest cell cycle progression (G2/M phase), and inhibit tubulin polymerization, similar to colchicine .
- Application : Investigations have focused on constructing indole moieties within selected alkaloids. For instance, the Fischer indole synthesis has been employed to create tricyclic indoles .
- Application : Some indole compounds have been studied for their anti-HIV-1 potential. For example, indolyl and oxochromenyl xanthenone derivatives were evaluated through molecular docking studies .
Anticancer Properties
Alkaloid Synthesis
Anti-HIV Activity
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more. The downstream effects of these pathway modulations would likely be context-dependent and could contribute to the compound’s overall biological activity.
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the range of biological activities associated with indole derivatives , the effects could potentially include modulation of receptor activity, alteration of cellular signaling pathways, and changes in gene expression, among others.
properties
IUPAC Name |
4-methyl-N'-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.ClH/c1-13-7-9-15(10-8-13)19(20)21-12-11-16-14(2)22-18-6-4-3-5-17(16)18;/h3-10,22H,11-12H2,1-2H3,(H2,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDQUVGVIXONBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCCC2=C(NC3=CC=CC=C32)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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